2-[(3-Chlorophenyl)methoxy]acetic acid
Description
2-[(3-Chlorophenyl)methoxy]acetic acid is an acetic acid derivative featuring a methoxy group substituted with a 3-chlorophenylmethyl moiety. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol. The compound combines the carboxylic acid functionality with a lipophilic aromatic group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFWYRKGNWMAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methoxy]acetic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylmethoxyacetic acids.
Scientific Research Applications
2-[(3-Chlorophenyl)methoxy]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methoxy]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Phenoxyacetic Acid Derivatives
2-(3-Chlorophenoxy)acetic Acid (m-Chlorophenoxyacetic Acid)
- Structure: Direct phenoxy group attached to acetic acid (C₈H₇ClO₃; MW 186.59 g/mol).
- Key Differences :
- Lacks the methylene bridge present in 2-[(3-chlorophenyl)methoxy]acetic acid, reducing steric bulk.
- Lower lipophilicity (predicted logP ~1.8 vs. ~2.3 for the target compound) due to reduced alkyl chain length.
- Applications : Used as a plant growth regulator and synthetic intermediate. Its simpler structure may enhance solubility but limit membrane permeability compared to the benzyloxy analog .
Thioether Analogs
2-[(3-Chlorophenyl)methylthio]acetic Acid
- Structure : Replaces the oxygen in the ether linkage with sulfur (C₉H₉ClO₂S; MW 216.68 g/mol).
- Key Differences :
- Acidity : Thioether linkage reduces acidity (pKa ~3.5–4.0) compared to the ether analog (pKa ~2.8–3.2) due to sulfur’s lower electronegativity.
- Reactivity : Thioethers are more susceptible to oxidation, forming sulfoxides or sulfones, which could alter biological activity.
- Lipophilicity : Higher logP (~2.8) enhances membrane permeability but may reduce aqueous solubility .
Amino-Substituted Analogs
2-[(3-Chlorophenyl)amino]acetic Acid
- Structure: Amino group replaces the methoxy oxygen (C₈H₈ClNO₂; MW 185.61 g/mol).
- Key Differences: Hydrogen Bonding: The amino group introduces hydrogen-bonding capability, increasing solubility in polar solvents. Acidity: The α-amino group raises the pKa (~4.5–5.0), making the compound less acidic than the target molecule. Biological Activity: Potential for interactions with enzymes or receptors via the amine moiety, differing from the ether-linked compound .
Complex Heterocyclic Derivatives
7-[(3-Chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl Acetic Acid
- Structure : Incorporates a coumarin core (C₁₉H₁₅ClO₅; MW 358.77 g/mol).
- Key Differences :
- Extended conjugation from the coumarin ring enhances UV absorption, useful in fluorescent probes.
- Higher molecular weight and rigidity reduce solubility but improve binding specificity in biological targets.
- Applications : Likely explored for antimicrobial or anti-inflammatory properties due to the coumarin scaffold .
Biological Activity
2-[(3-Chlorophenyl)methoxy]acetic acid, also known as a derivative of methoxyacetic acid, has garnered interest in various biological applications due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its ability to interact with various biological pathways. Studies indicate that this compound may exert its effects through:
- Inhibition of Histone Deacetylases (HDACs) : Similar to methoxyacetic acid, it may inhibit HDACs, leading to increased acetylation of histones and subsequent modulation of gene expression .
- Induction of Apoptosis : Research has shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. In vitro experiments have demonstrated:
- Prostate Cancer Cell Growth Inhibition : The compound exhibited dose-dependent inhibition of prostate cancer cell lines (LNCaP, PC-3) through apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (mM) | Mechanism |
|---|---|---|
| LNCaP | 5 | Apoptosis induction |
| PC-3 | 20 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary tests showed moderate activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.039 mg/mL |
These findings suggest that this compound may possess both antibacterial and antifungal properties, making it a candidate for further investigation in the field of infectious diseases.
Case Studies
- Prostate Cancer Study : A study investigated the effects of various doses of this compound on prostate cancer cell lines. Results indicated significant growth inhibition, with a notable decrease in cell viability correlating with increased treatment concentrations .
- Antimicrobial Efficacy : Another study focused on the compound's antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed promising MIC values, suggesting potential applications in treating bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
